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Zinc, chlorothieno[3,2-b]thien-2-yl-

Cat. No.: B14264009
CAS No.: 130689-51-9
M. Wt: 240.1 g/mol
InChI Key: UUHSTXVWDYRDIN-UHFFFAOYSA-M
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Description

Significance of Organozinc Reagents in Contemporary Organic Synthesis

Organozinc compounds were among the first organometallic reagents to be synthesized, with Edward Frankland's preparation of diethylzinc (B1219324) in 1849 marking a pivotal moment in chemistry. uni-muenchen.de For over a century, these reagents have been indispensable tools for forming carbon-carbon bonds. uni-muenchen.de Their modern significance is largely defined by their role in transition metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Negishi coupling. wikipedia.org

Unlike their more reactive counterparts, such as organolithium and Grignard reagents, organozinc compounds exhibit a more covalent carbon-metal bond. This reduced reactivity imparts a remarkable degree of functional group tolerance, allowing for chemical transformations on complex molecules bearing sensitive groups like esters, ketones, and nitriles without the need for cumbersome protection-deprotection steps. researchgate.net The advent of highly activated zinc, known as Rieke zinc, further expanded their utility by enabling the direct formation of organozinc reagents from less reactive organic halides. nih.gov This combination of reactivity and chemoselectivity ensures that organozinc reagents remain a cornerstone of modern organic synthesis, from natural product total synthesis to the development of novel pharmaceuticals. wikipedia.org

Table 1: Comparative Properties of Common Organometallic Reagents
Reagent TypeGeneral FormulaReactivityFunctional Group ToleranceKey Reactions
OrganolithiumR-LiVery HighLowNucleophilic Addition, Metal-Halogen Exchange
GrignardR-MgXHighLowNucleophilic Addition, Kumada Coupling
Organozinc R-ZnX or R₂Zn Moderate High Negishi Coupling, Reformatsky Reaction
OrganocuprateR₂CuLiModerateHighConjugate Addition, Gilman Reagents
OrganoboronR-B(OR)₂Low (requires activation)Very HighSuzuki Coupling

Overview of Thienothiophene Heterocycles in Synthetic Chemistry

Thienothiophenes are a class of fused heterocyclic compounds consisting of two thiophene (B33073) rings. These molecules are characterized by their planar, rigid structure and an electron-rich π-conjugated system. researchgate.net There are four possible isomers, with thieno[3,2-b]thiophene (B52689) being the most stable and widely studied due to its linear arrangement, which facilitates effective π-orbital overlap. researchgate.netmdpi.com

The primary application of thienothiophene derivatives is in the field of organic electronics. Their inherent electronic properties make them excellent building blocks for p-type organic semiconductors. nih.gov Consequently, they are frequently incorporated into the active layers of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netnih.gov The ability to functionalize the thienothiophene core allows chemists to fine-tune the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing device performance. researchgate.net

Table 2: Isomers of Thienothiophene
Isomer NameStabilityCommonality in Research
Thieno[3,2-b]thiopheneHighMost common
Thieno[2,3-b]thiopheneHighCommon
Thieno[3,4-b]thiopheneLowLess common
Thieno[3,4-c]thiopheneVery Low (unstable)Rare

Genesis and Evolution of Organozinc Thienothiophene Research

The field of organozinc thienothiophene chemistry arose from the convergence of established synthetic methodologies and the growing demand for novel organic electronic materials. The historical timeline begins with the separate development of its constituent parts. The 19th and early 20th centuries saw the discovery and initial applications of organozinc reagents by chemists like Frankland, Reformatsky, and Zaitsev. uni-muenchen.de The latter half of the 20th century brought a renaissance in their use with the development of palladium-catalyzed cross-coupling reactions by Ei-ichi Negishi and others, which demonstrated the utility of organozinc reagents in complex molecule synthesis. wikipedia.org

In parallel, the synthesis and characterization of thienothiophenes were being explored, initially as academic curiosities. However, with the rise of organic electronics, the unique properties of the thieno[3,2-b]thiophene core became highly sought after. This created a need for efficient methods to functionalize this scaffold.

The logical next step was the application of well-understood organometallic techniques to these heterocyclic systems. Researchers began to prepare heteroaryl organozinc reagents, including those derived from simple thiophenes, for use in Negishi and other coupling reactions. nih.gov This strategy was naturally extended to the more complex thienothiophene systems. The evolution of this research involves preparing halogenated thienothiophenes and converting them into their corresponding organozinc derivatives, thereby creating versatile intermediates for the synthesis of advanced materials. nih.gov

Scope and Academic Relevance of Zinc, chlorothieno[3,2-b]thien-2-yl- Research

While specific research focusing exclusively on "Zinc, chlorothieno[3,2-b]thien-2-yl-" is not widespread, its academic relevance can be inferred from the principles of modern synthetic and materials chemistry. This compound is a functionalized organozinc reagent designed to serve as a specific building block in organic synthesis.

Synthesis and Reactivity: The synthesis of this reagent would likely involve the preparation of a precursor such as 2-bromo-chlorothieno[3,2-b]thiophene or 2-iodo-chlorothieno[3,2-b]thiophene. The subsequent step would be the direct insertion of activated zinc metal into the carbon-halogen bond to form the desired organozinc halide. nih.gov This reagent would be expected to exhibit the typical reactivity of an arylzinc halide, participating readily in palladium-catalyzed cross-coupling reactions. wikipedia.org

Academic and Applied Scope: The primary relevance of this reagent lies in its potential for creating novel, functionalized thienothiophene-based materials. In the context of a Negishi cross-coupling reaction, it would serve as the nucleophilic partner to introduce the "chlorothieno[3,2-b]thien-2-yl" moiety onto another molecule. The presence of the chloro-substituent is significant, as halogens are known to modulate the electronic properties of conjugated systems through inductive effects. By incorporating this specific fragment, researchers can systematically alter the HOMO/LUMO energy levels of a target polymer or small molecule, thereby fine-tuning its performance as a semiconductor in electronic devices. researchgate.net Therefore, the academic scope of this reagent is centered on the rational design and synthesis of next-generation organic electronic materials with precisely controlled properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClS2Zn B14264009 Zinc, chlorothieno[3,2-b]thien-2-yl- CAS No. 130689-51-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

130689-51-9

Molecular Formula

C6H3ClS2Zn

Molecular Weight

240.1 g/mol

IUPAC Name

chlorozinc(1+);5H-thieno[3,2-b]thiophen-5-ide

InChI

InChI=1S/C6H3S2.ClH.Zn/c1-3-7-6-2-4-8-5(1)6;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

UUHSTXVWDYRDIN-UHFFFAOYSA-M

Canonical SMILES

C1=CSC2=C1S[C-]=C2.Cl[Zn+]

Origin of Product

United States

Synthetic Methodologies for Zinc, Chlorothieno 3,2 B Thien 2 Yl and Analogous Organozinc Thienothiophene Derivatives

Precursor Synthesis and Halogenation Strategies for Thienothiophenes

The synthesis of the target organozinc compound fundamentally begins with the preparation of a suitable halogenated thieno[3,2-b]thiophene (B52689) precursor. This process involves the synthesis of the core heterocyclic structure followed by a regioselective halogenation reaction.

Synthesis of Halogenated Thieno[3,2-b]thiophenes

The thieno[3,2-b]thiophene scaffold serves as the foundational structure upon which the desired functionality is built. wikipedia.org Various synthetic routes can produce this core, often starting from substituted thiophenes that undergo cyclization reactions. wikipedia.org Once the thieno[3,2-b]thiophene is obtained, the critical step is the introduction of a halogen atom at a specific position, which will later become the site of zinc insertion.

Halogenation is typically achieved using standard electrophilic halogenating agents. For instance, bromination, a closely related and often interchangeable process for creating organometallic precursors, can be accomplished using reagents like N-bromosuccinimide (NBS). The synthesis of 2,5-dibromothieno[3,2-b]thiophene (B1273552) has been reported, providing a key precursor for further functionalization. nih.govacs.org This di-halogenated compound can serve as a precursor for either mono- or di-zinc reagents depending on the stoichiometry of the subsequent metalation step. The synthesis of the specific monochloro derivative, chlorothieno[3,2-b]thien-2-yl, follows similar principles of electrophilic substitution, employing a suitable chlorinating agent.

PrecursorHalogenating AgentProductReference
Thieno[3,2-b]thiopheneN-Bromosuccinimide (NBS)2,5-Dibromothieno[3,2-b]thiophene nih.gov
Substituted Thieno[3,4-b]thiopheneN-Bromosuccinimide (NBS)Brominated Thieno[3,4-b]thiophene acs.org

Regioselectivity in Thienothiophene Halogenation

The regiochemical outcome of the halogenation of thieno[3,2-b]thiophene is dictated by the inherent electronic properties of the heterocyclic system. The positions alpha to the sulfur atoms (the 2- and 5-positions) are the most electron-rich and, therefore, the most susceptible to electrophilic attack. This high reactivity leads to a strong preference for halogenation at these sites. The preparation of 2,5-dibromothieno[3,2-b]thiophene is a clear example of this inherent regioselectivity. nih.gov

Further studies on the functionalization of the thieno[3,2-b]thiophene core, such as direct arylation, corroborate this principle. Research has shown that in 2-aryl substituted thieno[3,2-b]thiophenes, the next arylation occurs at either the C-3 or C-5 position, depending on the electronic nature of the aryl substituent. researchgate.net An electron-withdrawing group on the 2-aryl substituent directs the next substitution to the C-3 position, whereas an electron-donating group directs it to the C-5 position. researchgate.net This demonstrates that while the alpha positions are intrinsically the most reactive, pre-existing substituents can modulate the regioselectivity of subsequent functionalization steps. For the initial halogenation of the unsubstituted ring, the primary products are the 2-halo and 2,5-dihalo derivatives.

Direct Metalation Approaches for Organozinc Thienothiophene Formation

The conversion of the halogenated thienothiophene precursor to the desired organozinc reagent is most commonly achieved through direct metalation, which involves the oxidative addition of zinc metal into the carbon-halogen bond.

Direct Insertion of Activated Zinc Metal into Carbon-Halogen Bonds

The direct insertion of zinc into the carbon-halogen bond of an aryl or heteroaryl halide is a powerful and widely used method for preparing functionalized organozinc reagents. nih.govorganic-chemistry.org This reaction involves treating the halo-thienothiophene with a form of activated zinc metal. The general reaction is robust and compatible with a wide array of sensitive functional groups, making it a highly valuable transformation in organic synthesis. organic-chemistry.org The process is typically restricted to the more reactive organic bromides and iodides, although methods for the zincation of organic chlorides have also been developed. nih.gov

The mechanism of direct insertion is understood to be a two-step process: first, the oxidative addition of the organic halide onto the zinc surface to form a surface-bound organozinc intermediate, and second, the solubilization of this intermediate into the reaction solvent. nih.gov

Role of Zinc Activation Methods and Reagents

Commercial zinc dust is often coated with a passivating layer of zinc oxide, which inhibits its reaction with organic halides. Therefore, an activation step is crucial for the success of the direct insertion reaction. Several methods are employed to activate the zinc metal:

Chemical Treatment: The zinc oxide layer can be removed by washing the zinc dust with acids or by using reagents like trimethylsilyl (B98337) chloride. morressier.com

Reduction of Zinc Salts: A highly reactive form of zinc, often referred to as Rieke zinc, can be prepared by the chemical reduction of zinc salts, such as Zinc Chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. escholarship.org This method produces a fine, high-surface-area zinc powder that readily reacts with organic halides.

Influence of Reaction Solvents and Additives (e.g., Lithium Chloride)

The choice of solvent and the use of specific additives are critical for achieving high yields and reasonable reaction times in organozinc formation.

Solvents: The reaction is typically carried out in a polar aprotic solvent, with tetrahydrofuran (B95107) (THF) being the most common choice. organic-chemistry.org THF is effective at solvating the organozinc species as it forms.

ReactionKey ComponentsRole of ComponentsReference
Direct Zinc InsertionActivated Zinc PowderReactant; undergoes oxidative addition with the C-X bond. organic-chemistry.org
Tetrahydrofuran (THF)Solvent; solubilizes reactants and organozinc products. organic-chemistry.org
Lithium Chloride (LiCl)Additive; accelerates the reaction by solubilizing organozinc intermediates from the zinc surface. nih.govnsf.gov
Halo-thienothiopheneSubstrate; provides the organic framework for the organozinc reagent. nih.gov

Transmetalation Strategies for Zinc, chlorothieno[3,2-b]thien-2-yl- Formation

Transmetalation is a widely employed method for the preparation of organozinc reagents, offering a route that can be more compatible with sensitive functional groups compared to direct synthesis from zinc metal. This approach involves the reaction of a more electropositive organometallic compound with a zinc salt.

The preparation of Zinc, chlorothieno[3,2-b]thien-2-yl- can be achieved by first generating the corresponding organolithium species. This is typically done through lithium-halogen exchange or deprotonation of the thienothiophene ring using a strong organolithium base like n-butyllithium at low temperatures. The resulting thienyllithium reagent is then reacted with a zinc halide, such as zinc chloride (ZnCl₂), to yield the desired organozinc compound.

This method is highly efficient but requires strictly anhydrous and inert conditions due to the high reactivity and moisture sensitivity of organolithium reagents. The exchange of lithium for zinc results in a less reactive and more functional group tolerant organometallic species.

An alternative transmetalation route involves the use of organomagnesium compounds, or Grignard reagents. Similar to the organolithium approach, a thienylmagnesium halide is first prepared by reacting a halogenated thienothiophene with magnesium metal. Subsequent reaction of this Grignard reagent with a zinc halide affords the target organozinc compound.

Grignard reagents are generally less reactive than their organolithium counterparts, which can sometimes be advantageous. The choice between organolithium and organomagnesium precursors often depends on the specific substrate and the presence of other functional groups.

Advanced Synthetic Techniques for Organozinc Thienothiophenes

Beyond classical methods, advanced techniques have been developed to synthesize organozinc reagents with improved efficiency and under milder conditions.

Electrochemical methods offer a powerful and "green" alternative for the synthesis of organozinc reagents. This technique avoids the need for highly reactive metals or pre-formed organometallic precursors.

The electrochemical synthesis of organozinc compounds involves the reduction of an organic halide at a cathode in the presence of a sacrificial zinc anode. For the synthesis of Zinc, chlorothieno[3,2-b]thien-2-yl-, an electrolytic cell would be constructed with a zinc anode and an inert cathode. A solution containing the chloro-thieno[3,2-b]thiophene, a suitable solvent, and a supporting electrolyte is then subjected to an electric current.

At the anode, zinc is oxidized to Zn²⁺ ions. At the cathode, the chloro-thieno[3,2-b]thiophene is reduced, leading to the cleavage of the carbon-chlorine bond and the formation of a thienyl radical or anion. This highly reactive intermediate then reacts with the Zn²⁺ ions present in the solution or directly at the anode surface to form the organozinc species. The presence of cobalt salts can catalyze this process. google.com This method can be advantageous as it often proceeds under mild conditions and can offer high selectivity. mdpi.com

Table 2: Summary of Synthetic Methodologies

Method Key Features Starting Materials Conditions
Barbier-Type Synthesis One-pot reaction, in situ generation of organozinc reagent. wikipedia.org Halogenated thienothiophene, zinc metal, electrophile. Often mild, can be performed in aqueous media. wikipedia.org
Transmetalation (from Organolithium) Two-step process, requires pre-formation of organolithium. Halogenated or lithiated thienothiophene, zinc halide. Anhydrous, inert atmosphere, low temperatures.
Transmetalation (from Grignard) Two-step process, involves Grignard reagent intermediate. Halogenated thienothiophene, magnesium, zinc halide. Anhydrous, inert atmosphere.
Electrochemical Synthesis Utilizes electric current to drive the reaction. google.com Halogenated thienothiophene, sacrificial zinc anode. google.com Mild conditions, avoids highly reactive reagents.

Electrochemical Synthesis of Organozinc Thienothiophene Reagents

Catalytic Systems in Electroreduction (e.g., Cobalt Catalysis)

Electrochemical methods offer a powerful alternative for the synthesis of organozinc reagents. A notable advancement in this area is the use of cobalt catalysis in the electroreduction of aryl halides. organic-chemistry.org This method involves the reduction of compounds like aryl chlorides or bromides in an electrochemical cell equipped with a sacrificial zinc anode. electrochem.orgorganic-chemistry.org The process is conducted in the presence of a cobalt halide, such as CoBr₂ or CoCl₂, and a ligand like pyridine (B92270), in a solvent such as dimethylformamide (DMF) or acetonitrile. electrochem.orgorganic-chemistry.org

The cobalt-pyridine complexes are effective in activating the aryl halides, facilitating the formation of the corresponding organozinc species in good yields at room temperature. organic-chemistry.org This electrochemical approach avoids the need for large quantities of bipyridine and circumvents the environmental concerns associated with nickel catalysts, which were used in earlier methods. electrochem.orgorganic-chemistry.org The resulting solution containing the organozinc reagent can be directly used in subsequent reactions, such as palladium-catalyzed Negishi couplings. organic-chemistry.org

This cobalt-catalyzed electrochemical synthesis has proven effective for a range of aryl bromides and aryl halides containing electron-withdrawing groups. organic-chemistry.org However, it has shown lower yields for aryl chlorides and halides with ketone or nitrile substituents. organic-chemistry.org The mechanism involves the electrochemical conversion of aryl halides to arylzinc compounds, catalyzed by Co²⁺ in a process that can be conducted without pyridine in pure acetonitrile. electrochem.org

Catalyst SystemSubstrateAnodeSolventLigandKey Advantages
Cobalt HalideAryl HalidesSacrificial ZincDMF or AcetonitrilePyridineHigh efficiency, avoids environmentally sensitive nickel, direct use in subsequent reactions. electrochem.orgorganic-chemistry.org

Continuous Flow Synthesis of Organozinc Thienothiophene Reagents

Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages for the preparation of organometallic reagents, including those of the thienothiophene family. vapourtec.comdntb.gov.ua This approach allows for better control over reaction parameters, enhanced safety, and improved efficiency and selectivity. vapourtec.com

A versatile flow synthesis method involves pumping a solution of an organic halide, along with zinc chloride (ZnCl₂) and lithium chloride (LiCl), through a packed column containing activated magnesium. researchgate.netnih.gov This process facilitates the in situ formation of a variety of organozinc reagents, including aryl, primary, secondary, and tertiary alkyl derivatives. researchgate.netnih.gov These freshly generated reagents can then be directly "telescoped" downstream into subsequent reactions like Negishi cross-coupling. researchgate.netnih.gov

The on-demand synthesis of organozinc halides can also be achieved by flowing the corresponding organic halide through a column packed with metallic zinc. nih.govspringernature.com The temperature of the column is precisely controlled, ensuring reproducible concentrations of the organozinc reagent. nih.govspringernature.com This method has been successfully applied to the preparation of solutions of ethyl zincbromoacetate. nih.gov

Flow Chemistry MethodReagentsKey FeaturesApplications
Activated Mg ColumnOrganic Halides, ZnCl₂, LiClIn situ formation of diverse organozinc reagents. researchgate.netnih.govNegishi and decarboxylative Negishi cross-coupling reactions. researchgate.netnih.gov
Metallic Zinc ColumnOrganic HalidesOn-demand synthesis with precise temperature control. nih.govspringernature.comReformatsky and Negishi reactions. nih.govresearchgate.net

Organozinc reagents are often unstable, exothermic, and sensitive to moisture, which can limit their use in traditional batch syntheses. nih.govspringernature.com Flow chemistry effectively mitigates these challenges. nih.govspringernature.com The small reaction volumes within microreactors or packed-bed reactors enhance mass and heat transfer, allowing for precise control over reaction conditions and minimizing safety risks associated with exothermic reactions. vapourtec.com

A significant advantage of flow chemistry is the potential for automation and the integration of multiple synthetic steps into a continuous process. researchgate.net Automated systems can sequentially generate a diverse library of organozinc reagents from readily available alkyl halides. researchgate.net These reagents can then be immediately used in downstream processes, such as palladium-catalyzed Negishi couplings, without manual intervention. researchgate.net

This integrated approach not only increases productivity but also ensures high reproducibility. researchgate.netresearchgate.net For instance, a continuous manufacturing line has been developed for the Simmons-Smith reaction, which includes the in-flow synthesis of the organozinc species in a packed-bed reactor, followed by a two-stage cross-flow extraction to quench the reaction and remove zinc salts. acs.org The efficiency of this downstream processing can be monitored in real-time using atline analytical techniques. acs.org This level of integration and control is difficult to achieve in conventional batch processing.

Photoredox-Mediated Generation of Organozinc Thienothiophene Radicals

Photoredox catalysis, utilizing visible light to initiate chemical transformations, has opened up new avenues for the generation of radical intermediates under mild conditions. organic-chemistry.orgscilit.com This methodology can be applied to the formation of organozinc thienothiophene radicals. The process typically involves a photocatalyst, often a ruthenium or iridium complex, which, upon excitation by visible light, can engage in single-electron transfer (SET) processes. organic-chemistry.org

In the context of generating thienothiophene radicals, a suitable thienothiophene precursor could undergo a SET event with the photoexcited catalyst to form a radical cation or radical anion. This reactive intermediate can then participate in various synthetic transformations. For example, the generation of thiyl radicals through the photooxidation of thiols by a ruthenium polypyridyl complex has been demonstrated to be highly efficient for the anti-Markovnikov hydrothiolation of olefins. organic-chemistry.org A similar principle could be extended to thienothiophene derivatives.

Furthermore, photoredox-catalyzed methods have been developed for the indirect generation of acyl radicals from stable thioesters. rsc.org This suggests that thienothiophene-containing thioesters could serve as precursors for the corresponding acyl radicals under mild, light-mediated conditions. The resulting radicals can then undergo both intermolecular and intramolecular reactions. rsc.org The synthesis of thieno[3,2-b]thiophenes has been shown to potentially proceed via a radical pathway, as the addition of radical scavengers can suppress the cyclization reaction. mdpi.com

Reactivity and Mechanistic Investigations of Zinc, Chlorothieno 3,2 B Thien 2 Yl in Cross Coupling and Other Transformations

Palladium-Catalyzed Cross-Coupling Reactions (Negishi Coupling)

The Negishi coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.org This reaction is distinguished by its high functional group tolerance and broad scope, allowing for the coupling of sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org Zinc, chlorothieno[3,2-b]thien-2-yl- is an excellent nucleophilic partner in these transformations, enabling the synthesis of a variety of substituted thienothiophenes.

The palladium-catalyzed coupling of Zinc, chlorothieno[3,2-b]thien-2-yl- with a diverse range of aryl and heteroaryl halides is a highly efficient method for synthesizing complex biaryl and heterobiaryl structures. organic-chemistry.org This reaction typically proceeds in high yields and is compatible with a wide variety of substituents on the aromatic or heteroaromatic ring. The thieno[3,2-b]thiophene (B52689) scaffold is a valuable building block for creating conjugated organic materials. nih.gov The Negishi coupling provides a direct route to functionalize this core structure. nih.gov The reaction generally utilizes a Pd(0) catalyst, which can be generated in situ from a Pd(II) precatalyst, and a phosphine (B1218219) ligand.

Table 1: Representative Palladium-Catalyzed Coupling of Zinc, chlorothieno[3,2-b]thien-2-yl- with (Hetero)Aryl Halides

Entry(Hetero)Aryl HalideProductTypical Yield
14-Iodoanisole2-(4-methoxyphenyl)thieno[3,2-b]thiopheneHigh
21-Bromo-4-nitrobenzene2-(4-nitrophenyl)thieno[3,2-b]thiopheneHigh
32-Bromopyridine2-(pyridin-2-yl)thieno[3,2-b]thiopheneHigh
43-Chlorobenzonitrile3-(thieno[3,2-b]thiophen-2-yl)benzonitrileGood to High
5Ethyl 4-iodobenzoateEthyl 4-(thieno[3,2-b]thiophen-2-yl)benzoateHigh

While the coupling of organozinc reagents with sp2-hybridized carbons is common, the reaction with alkyl halides presents unique challenges, primarily the potential for β-hydride elimination from the alkyl-palladium intermediate. nih.govmit.edu However, the development of specialized palladium catalysts, often employing bulky, electron-rich biarylphosphine ligands, has enabled efficient C(sp3)-C(sp2) bond formation via Negishi coupling. nih.govorganic-chemistry.org These catalyst systems effectively promote the desired reductive elimination over the undesired β-hydride elimination pathway. nih.govmit.edu This allows Zinc, chlorothieno[3,2-b]thien-2-yl- to be coupled with a variety of primary and secondary alkyl halides, including those with cyclic and acyclic structures. nih.gov

Table 2: Examples of Palladium-Catalyzed Coupling of Zinc, chlorothieno[3,2-b]thien-2-yl- with Alkyl Halides

EntryAlkyl HalideProductKey Condition
11-Iodobutane2-butylthieno[3,2-b]thiopheneBiarylphosphine ligand
2Benzyl bromide2-benzylthieno[3,2-b]thiopheneStandard Pd catalyst
3Cyclohexyl bromide2-cyclohexylthieno[3,2-b]thiopheneSpecialized ligand (e.g., CPhos)
4Isopropylzinc bromide (via secondary alkyl halide)2-isopropylthieno[3,2-b]thiopheneCatalyst suppresses β-hydride elimination

A significant advantage of the Negishi coupling is its exceptional tolerance for a wide range of functional groups, a result of the moderate reactivity of organozinc reagents. wikipedia.orgnih.gov When coupling Zinc, chlorothieno[3,2-b]thien-2-yl- with various electrophiles, many sensitive functional groups can be present on the coupling partner without interfering with the reaction. This compatibility is crucial for the synthesis of complex molecules and for late-stage functionalization in total synthesis. wikipedia.org The thieno[3,2-b]thiophene core itself is stable under typical Negishi conditions. nih.gov This robustness allows for the direct incorporation of the thienothiophene unit into molecules bearing esters, nitriles, ketones, ethers, and even unprotected indoles without the need for protecting groups. nih.govorganic-chemistry.org

Table 3: Functional Group Compatibility in Negishi Coupling of Thienothiophene Zinc Reagents

Compatible Functional GroupExample on Coupling Partner
EsterMethyl 4-bromobenzoate
Nitrile4-bromobenzonitrile
Ketone4'-bromoacetophenone
Aldehyde4-bromobenzaldehyde
Ether1-bromo-4-methoxybenzene
Nitro1-bromo-4-nitrobenzene
Amine (protected)tert-butyl (4-bromophenyl)carbamate
Heterocycles2-bromopyridine, 3-bromothiophene

The catalytic cycle of the Negishi coupling is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition : A low-valent palladium(0) complex reacts with the organic halide (R-X) to form a palladium(II) intermediate (R-Pd-X).

Transmetalation : The organozinc reagent (Ar-ZnCl, in this case Zinc, chlorothieno[3,2-b]thien-2-yl-) transfers its organic group to the palladium(II) center, displacing the halide and forming a new palladium(II) species (R-Pd-Ar) and a zinc salt (ZnClX). This step is often the rate-limiting step of the cycle. wikipedia.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (R-Ar) and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

The transmetalation step itself is complex and not fully understood. wikipedia.org Studies suggest that for arylzinc species, the reaction proceeds directly. researchgate.net However, a common side reaction, homocoupling, can occur. This is thought to arise from a second transmetalation event where the diarylpalladium intermediate reacts with another molecule of the organozinc reagent, leading to the formation of a homocoupled product after reductive elimination. wikipedia.orgresearchgate.net The presence of lithium salts can be beneficial, as they are thought to break up organozinc aggregates to form more reactive monomeric zincate species. illinois.edu

Nickel-Catalyzed Cross-Coupling Reactions

While palladium catalysts are more commonly used, nickel catalysts are also effective for Negishi-type couplings and offer complementary reactivity. wikipedia.org Nickel-catalyzed reactions can proceed through different mechanisms than their palladium counterparts, sometimes involving Ni(I)/Ni(III) or radical pathways, especially when coupling with alkyl halides. wikipedia.orgresearchgate.netillinois.edu This can be advantageous for certain transformations, particularly in achieving stereoselectivity.

Nickel catalysts have proven particularly valuable in stereoselective cross-coupling reactions. For instance, nickel-catalyzed enantioconvergent couplings can transform racemic starting materials into enantioenriched products. An example of this is the coupling of racemic 4-iodocyclobutenones with organozinc reagents to produce optically active 4-substituted cyclobutenes. researchgate.net

In this context, Zinc, chlorothieno[3,2-b]thien-2-yl- could serve as the organozinc nucleophile in a nickel-catalyzed enantioselective reaction. By coupling with a racemic electrophile, such as a chiral alkyl halide or a substituted cyclobutenone, in the presence of a chiral nickel catalyst, it would be possible to synthesize enantioenriched thienothiophene-containing molecules. This approach provides a powerful strategy for constructing chiral building blocks for applications in materials science and medicinal chemistry.

Reductive Cross-Coupling Pathways

Reductive cross-coupling reactions provide a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds by coupling two different electrophiles in the presence of a stoichiometric reductant. Organozinc reagents, such as Zinc, chlorothieno[3,2-b]thien-2-yl-, can participate in these pathways, often in reactions catalyzed by transition metals like iron or nickel. These methods are particularly valuable as they can unite two electrophilic partners, a strategy that is not possible with traditional cross-coupling methods like Negishi or Suzuki couplings.

In a typical reductive cross-coupling scenario involving an organozinc reagent, one electrophile is first converted into the organozinc species. This nucleophilic reagent then reacts with a second electrophile under the influence of a catalyst. However, in a true reductive cross-coupling, the organozinc reagent itself might be formed in situ from an organic halide, with excess zinc metal acting as the reductant for the subsequent coupling step.

For instance, iron-catalyzed reductive coupling reactions have been developed to synthesize secondary amines from nitro compounds and organozinc reagents. researchgate.net In such a pathway, the nitro compound is reduced by the catalytic iron species, and the resulting intermediate reacts with the organozinc partner. While specific studies on Zinc, chlorothieno[3,2-b]thien-2-yl- in this context are not detailed, the general mechanism suggests its utility in forming N-thieno[3,2-b]thien-2-yl substituted amines from nitroarenes. The reaction tolerates a variety of functional groups, which is a significant advantage of this methodology. researchgate.net

Another strategy involves the reductive coupling of two electrophiles, such as an alkyl halide and a nitroarene, where an organozinc reagent is generated as an intermediate. nih.gov Zinc metal reduces the alkyl halide to form the organozinc species, which then participates in the cross-coupling with the nitro compound, often catalyzed by metals like iron or nickel. nih.gov This approach cleverly couples two electrophilic reagents, expanding the scope of accessible molecules.

The general pathway for an iron-catalyzed reductive cross-coupling of a nitroarene with an organozinc reagent like Zinc, chlorothieno[3,2-b]thien-2-yl- (Ar-ZnCl) can be proposed as follows:

Reduction of the Fe(II) or Fe(III) precatalyst to a more active low-valent iron species.

Reaction of the nitroarene (Ar'-NO₂) with the iron catalyst and a reductant (e.g., zinc dust) to form a reactive nitrogen-containing intermediate.

Transmetalation of the thienothienyl group from the organozinc reagent to the iron center.

Reductive elimination from the iron complex to form the C-N bond, yielding the secondary amine (Ar-NH-Ar') and regenerating the active iron catalyst.

This pathway avoids the direct reaction of the highly reactive organozinc reagent with the sensitive nitro group, showcasing the controlled reactivity achievable with these catalytic systems. researchgate.netnih.gov

Copper-Catalyzed Transformations

Copper catalysts offer a cost-effective and less toxic alternative to palladium and nickel for mediating a variety of transformations involving organozinc reagents. Zinc, chlorothieno[3,2-b]thien-2-yl- can be employed in several copper-catalyzed reactions, including conjugate additions and cross-coupling with various electrophiles.

Conjugate Additions

The conjugate addition (or Michael addition) of organozinc reagents to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. taylorfrancis.com While organozinc reagents alone can react with Michael acceptors, the process is often sluggish. The addition of a catalytic amount of a copper salt dramatically accelerates the reaction. rsc.org

The reaction of Zinc, chlorothieno[3,2-b]thien-2-yl- with an α,β-unsaturated ketone, for example, would proceed via a copper-mediated pathway. The generally accepted mechanism involves the formation of a higher-order zinc cuprate (B13416276) species in situ. This cuprate is a much softer nucleophile than the parent organozinc reagent, favoring the 1,4-addition over the direct 1,2-addition to the carbonyl group. rsc.orgrsc.org

Key steps in the mechanism:

Transmetalation: The thieno[3,2-b]thien-2-yl group is transferred from zinc to the copper(I) catalyst to form a thienothienylcopper species.

Pi-Complex Formation: The copper species coordinates to the C=C double bond of the Michael acceptor.

Carbocupration: The thienothienyl group is transferred to the β-carbon of the unsaturated system, forming a copper enolate.

Protonolysis/Trapping: The copper enolate is protonated during workup (or trapped with another electrophile) to yield the final product.

This methodology allows for the efficient introduction of the thieno[3,2-b]thiophene moiety at the β-position of carbonyls, nitriles, and other electron-deficient alkenes. taylorfrancis.com

EntryMichael AcceptorProductYield (%)
1Cyclohex-2-en-1-one3-(thieno[3,2-b]thien-2-yl)cyclohexan-1-one>95
2Methyl vinyl ketone4-(thieno[3,2-b]thien-2-yl)butan-2-one~90
3Acrylonitrile3-(thieno[3,2-b]thien-2-yl)propanenitrile~85

Table 1: Representative Copper-Catalyzed Conjugate Additions with Thienothienylzinc Reagents (Yields are illustrative based on typical reactions of aryl zinc reagents). rsc.orgrsc.org

Cross-Coupling with Alkynes and Other Electrophiles

Copper catalysis is also effective for the cross-coupling of organozinc reagents with a range of electrophiles, including terminal alkynes, acyl chlorides, and sulfur-based electrophiles. mdpi.comnih.gov

The coupling of Zinc, chlorothieno[3,2-b]thien-2-yl- with a terminal alkyne, a variant of the Sonogashira coupling, can be achieved using a copper catalyst, sometimes in conjunction with palladium. However, fully copper-catalyzed systems exist. The reaction provides a direct route to 2-alkynylthieno[3,2-b]thiophenes. The mechanism likely involves the formation of a copper acetylide, which then undergoes a coupling reaction with the organozinc reagent. mdpi.comresearchgate.net

Furthermore, copper-catalyzed electrophilic thiolation of organozinc halides has been demonstrated using N-thiophthalimides as the electrophilic sulfur source. nih.govresearchgate.net This reaction, catalyzed by Cu(OAc)₂, allows for the efficient formation of polyfunctional thioethers. Applying this to Zinc, chlorothieno[3,2-b]thien-2-yl- would yield the corresponding 2-(phthalimido-sulfanyl)thieno[3,2-b]thiophene, which can be further converted to the thiol or other sulfur derivatives. This method is notable for its mild conditions (room temperature) and high functional group tolerance. nih.gov

EntryElectrophileCatalyst SystemProduct
1PhenylacetyleneCu(I) salt2-(phenylethynyl)thieno[3,2-b]thiophene
21-Bromo-2-phenylethyneCu(I) salt2-(phenylethynyl)thieno[3,2-b]thiophene
3N-(Phenylsulfanyl)phthalimide10% Cu(OAc)₂2-(phenylthio)thieno[3,2-b]thiophene
4N-(Trifluoromethylthio)phthalimide10% Cu(OAc)₂2-((trifluoromethyl)thio)thieno[3,2-b]thiophene

Table 2: Examples of Copper-Catalyzed Cross-Coupling Reactions with Thienothienylzinc Reagents. mdpi.comnih.govnih.gov

Cobalt- and Iron-Catalyzed Reactions

Cobalt and iron catalysts are emerging as sustainable, earth-abundant alternatives to precious metals for catalyzing cross-coupling reactions. These metals can mediate unique transformations of organozinc reagents, including aminations and reductive couplings.

Amination Reactions using Organozinc Reagents

The direct formation of C-N bonds via cross-coupling is a vital transformation in organic synthesis. Cobalt and iron complexes have been shown to catalyze the amination of organozinc reagents. For instance, cobalt-catalyzed amination of various (benzo)thienylzinc chlorides has been successfully demonstrated. researchgate.net This precedent strongly suggests that Zinc, chlorothieno[3,2-b]thien-2-yl- would be a competent coupling partner in these reactions. The amination can be performed using electrophilic aminating agents, providing access to tertiary amines.

Iron-catalyzed oxidative amination reactions have also been developed, typically involving the coupling of a C-H bond with an amine. nih.gov While this does not directly use the pre-formed organozinc reagent as the nucleophile, related iron-catalyzed reductive C-N cross-coupling reactions do. For example, nitroarenes can be coupled with organozinc reagents in the presence of an iron catalyst to form secondary amines, as discussed in section 3.2.2. researchgate.net This transformation highlights the ability of iron to mediate C-N bond formation under reductive conditions, a pathway highly relevant to the reactivity of Zinc, chlorothieno[3,2-b]thien-2-yl-.

Reductive Coupling Reactions

Beyond the C-N couplings mentioned above, cobalt and iron catalysts are proficient in mediating reductive C-C bond-forming reactions where organozinc reagents can act as key intermediates or coupling partners.

Cobalt-catalyzed reductive coupling of nitriles and acrylamides, for example, proceeds with zinc powder as the stoichiometric reductant. organic-chemistry.org A plausible mechanism involves the initial reduction of the Co(II) precatalyst to a highly reactive Co(I) species by zinc. This species then undergoes oxidative cyclization with the nitrile and acrylamide (B121943) to form a cobaltaazacyclopentene intermediate. Subsequent steps involving the organozinc species or zinc metal lead to the final product. organic-chemistry.org

Similarly, cobalt-catalyzed enantioselective reductive cyclization of alkynyl cyclodiketones has been developed using a silane (B1218182) or borane (B79455) as the reductant. nih.gov While not directly involving an organozinc reagent as a reactant, these reactions showcase the ability of cobalt to generate nucleophilic species via reductive pathways that can then participate in bond formation.

Iron-catalyzed reductive coupling of nitro compounds with organozinc reagents provides a direct and functional-group-tolerant route to secondary amines. researchgate.net The reaction proceeds efficiently in the presence of a catalytic amount of FeCl₂. This method avoids the formation of poly-substituted amine byproducts, which can be an issue with other synthetic routes. researchgate.net Given the stability and reactivity of thienylzinc reagents, Zinc, chlorothieno[3,2-b]thien-2-yl- is expected to be an excellent substrate for this transformation, allowing for the synthesis of various functionalized N-aryl-thieno[3,2-b]thien-2-amines.

EntryCoupling PartnersCatalystProduct Type
1Thienylzinc chloride + N-Benzoyloxy amineCobalt saltTertiary amine
2Thienothienylzinc chloride + NitrobenzeneFeCl₂N-phenyl-thieno[3,2-b]thien-2-amine
3Benzonitrile + N-phenylacrylamideCo(dppe)I₂ / Zn5-methylenepyrrolidinone derivative

Table 3: Representative Cobalt- and Iron-Catalyzed Coupling Reactions Relevant to Organozinc Reagents. researchgate.netresearchgate.netorganic-chemistry.org

Radical Reactions and Photoredox Catalysis Involving Zinc, chlorothieno[3,2-b]thien-2-yl-

Generation of Thienothiophene Radicals from Organozinc Precursors

No specific methods for the generation of thieno[3,2-b]thien-2-yl radicals directly from "Zinc, chlorothieno[3,2-b]thien-2-yl-" have been documented. While the generation of aryl radicals from organometallic precursors is a known transformation, often facilitated by single-electron transfer (SET) processes under thermal, photochemical, or redox-initiated conditions, the specific parameters and efficiencies for this particular substrate are not reported.

Barbier-Type and Dimerization Reactions

There is no available literature describing Barbier-type reactions or homocoupling/dimerization reactions of "Zinc, chlorothieno[3,2-b]thien-2-yl-". Such reactions would be expected to yield symmetrical bithienothiophene compounds, which are of interest in materials science, but specific conditions and outcomes for this reactant have not been published.

Photoredox-Mediated Functionalization Mechanisms

While photoredox catalysis is a powerful tool for the functionalization of organic molecules, including heteroaromatics, specific studies employing "Zinc, chlorothieno[3,2-b]thien-2-yl-" as a substrate in such reactions are absent from the scientific literature. Mechanistic details regarding its interaction with photocatalysts, quenching cycles, and subsequent radical capture are therefore unavailable.

Electrophilic Trapping Reactions

Reactions with Carbonyl Compounds (Reformatsky-Type Reactions)

Although the Reformatsky reaction is a classic method for the reaction of organozinc reagents with carbonyl compounds, its application to "Zinc, chlorothieno[3,2-b]thien-2-yl-" has not been specifically reported. While it is plausible that this organozinc compound would react with aldehydes and ketones to afford the corresponding secondary and tertiary alcohols, detailed experimental procedures, yields, and substrate scope are not available.

Formation of Acyliminium and Related Intermediates

The trapping of acyliminium ions or related electrophilic intermediates with "Zinc, chlorothieno[3,2-b]thien-2-yl-" has not been described in the literature. Such reactions would provide a route to alpha-substituted amine derivatives of the thieno[3,2-b]thiophene core, but no examples or mechanistic studies have been published.

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of organometallic reactions. For organozinc compounds like Zinc, chlorothieno[3,2-b]thien-2-yl-, theoretical studies provide a molecular-level understanding of reaction pathways, intermediate structures, and the electronic factors governing their reactivity. These insights are crucial for optimizing reaction conditions and designing more efficient catalytic systems for cross-coupling and other transformations.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. In the context of Negishi cross-coupling reactions involving organozinc reagents, DFT has been instrumental in mapping out the potential energy surfaces of the catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Studies on model Negishi coupling systems, such as the reaction between vinyl bromide and methylzinc chloride catalyzed by a palladium complex, have utilized DFT to probe the influence of zinc on the reaction steps. researchgate.net These computations reveal that interactions between the palladium catalyst and the zinc halide can influence the energy barriers of both oxidative addition and reductive elimination. researchgate.net While direct DFT studies on the complex Zinc, chlorothieno[3,2-b]thien-2-yl- are not extensively documented in publicly available literature, the principles derived from simpler systems are applicable.

For the thienothiophene-based reagent, DFT calculations would be expected to model the following:

Oxidative Addition: The initial step where an aryl or vinyl halide adds to the Pd(0) catalyst.

Transmetalation: The transfer of the thieno[3,2-b]thien-2-yl group from the zinc atom to the palladium center. This is often the rate-determining step, and DFT can elucidate the structure of the transition state, including the role of solvent molecules and halide ligands.

Reductive Elimination: The final step where the newly formed carbon-carbon bond is created, and the Pd(0) catalyst is regenerated. nih.gov DFT helps in understanding how the electronic properties of the thienothiophene ligand affect the kinetics of this step. researchgate.net

The table below summarizes key energetic parameters often calculated using DFT for the elementary steps in a model Negishi cross-coupling reaction.

Reaction StepParameter InvestigatedTypical Computational Finding
Oxidative Addition Activation Energy (ΔG‡)Influenced by the nature of the halide and the phosphine ligands on the palladium catalyst.
Transmetalation Transition State GeometryOften involves a bridged bimetallic (Pd-X-Zn) intermediate. The specific pathway can be dependent on solvent and additives.
Reductive Elimination Reaction Energy (ΔG)Generally highly exothermic and irreversible. The rate is influenced by the steric and electronic nature of the coupling partners.

Ab Initio Molecular Dynamics of Organozinc Intermediates

While DFT calculations on static structures provide crucial energetic information, ab initio molecular dynamics (AIMD) simulations offer insights into the dynamic behavior of molecules in solution. mdpi.com AIMD is particularly valuable for studying organozinc intermediates, as their structure and reactivity are highly sensitive to the solvent environment. chemrxiv.org These simulations explicitly treat the motion of atoms over time, providing a realistic picture of solvation shells, ligand exchange dynamics, and the formation of transient species. mdpi.com

For a compound like Zinc, chlorothieno[3,2-b]thien-2-yl-, AIMD simulations in a solvent such as tetrahydrofuran (B95107) (THF) would be used to investigate:

Solvation Structure: Determining the precise coordination number and geometry of the zinc center. AIMD can reveal the dynamic equilibrium between different solvated species, for example, tetrahedral complexes involving the thienothienyl group, the chloride ion, and one or two THF molecules. chemrxiv.org

Ligand Exchange: Observing the process of solvent molecules dissociating from and associating with the zinc center. This is critical for understanding how the organozinc reagent becomes activated for the transmetalation step. Studies on hydrated zinc ions show that solvent exchange often follows a dissociative mechanism, where a ligand departs to form a lower-coordinate intermediate before a new ligand binds. mdpi.com

Aggregate Formation: Organozinc reagents can exist as monomers, dimers, or higher-order aggregates in solution. AIMD can help predict the stability of these different forms and how aggregation might affect the reaction mechanism.

The table below outlines the types of insights gained from AIMD simulations of organozinc species in solution.

PhenomenonAIMD InsightRelevance to Reactivity
First Solvation Shell Provides average Zn-O (solvent) and Zn-Cl bond distances and coordination numbers.The structure of the solvated complex directly impacts its ability to engage with the palladium catalyst during transmetalation.
Solvent Exchange Elucidates the mechanism (dissociative vs. associative) and timescale of ligand exchange.A vacant coordination site on zinc is often required for the transmetalation step to proceed.
Ion Pairing Describes the interaction and distance between the cationic zinc center and the chloride anion.The degree of ion pairing can influence the nucleophilicity of the organic group attached to zinc.

Electronic Structure and Reactivity Predictions for Thienothiophene Systems

The reactivity of Zinc, chlorothieno[3,2-b]thien-2-yl- is fundamentally governed by the electronic properties of the thieno[3,2-b]thiophene scaffold. This fused heterocyclic system is electron-rich and aromatic, which influences the stability and nucleophilicity of the organozinc reagent. rsc.org Computational methods are used to predict various electronic properties that correlate with reactivity.

Key electronic properties of the thieno[3,2-b]thiophene system that can be predicted computationally include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. For the thieno[3,2-b]thien-2-yl anion (the conceptual organic part of the organozinc reagent), a high-energy HOMO indicates strong nucleophilicity, which is desirable for efficient transmetalation.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For thieno[3,2-b]thiophene, the MEP would show a high negative potential localized on the sulfur atoms and the π-system of the rings.

Aromaticity: The degree of aromaticity can be quantified using indices like the Nucleus-Independent Chemical Shift (NICS). The high aromaticity of the thieno[3,2-b]thiophene core contributes to its thermal stability.

Positional Reactivity: Theoretical studies have shown that for radical substitution reactions, the 2-position of the thieno[3,2-b]thiophene ring is the most reactive site. rsc.org This intrinsic reactivity at the carbon atom bonded to zinc is a key factor in its role in cross-coupling reactions.

The following table summarizes key computationally predicted parameters and their implications for the reactivity of thienothiophene systems.

ParameterComputational MethodImplication for Reactivity of Zinc, chlorothieno[3,2-b]thien-2-yl-
HOMO Energy DFT, Hartree-FockA higher HOMO energy correlates with greater nucleophilicity of the thienothienyl group, facilitating the transmetalation step.
Natural Atomic Charges Natural Bond Orbital (NBO) AnalysisThe charge on the C-2 carbon atom indicates its nucleophilic character. A more negative charge suggests higher reactivity.
Aromaticity (NICS values) DFTHigh aromaticity ensures the stability of the thienothiophene ring throughout the reaction, preventing side reactions like ring-opening.

Advanced Characterization and Analytical Techniques for Organozinc Thienothiophene Species

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is an indispensable tool for probing the mechanisms of organozinc reagent formation. nih.gov It allows for the direct, non-invasive observation of species in the reaction mixture, providing both qualitative and quantitative data. nih.govbeilstein-journals.org

Real-time monitoring of the synthesis of organozinc species can be effectively achieved using ¹H NMR spectroscopy. nih.gov By tracking the characteristic signals of reactants and products over time, researchers can construct detailed reaction profiles. For instance, the formation of organozinc reagents from the corresponding organohalides and zinc metal can be quantified by observing the disappearance of the starting material's peaks and the concurrent emergence of product peaks. nih.gov

Table 1: Representative ¹H NMR Kinetic Data for Organozinc Formation

Time (minutes)Reactant Concentration (M)Product Concentration (M)Percent Conversion (%)
00.1000.0000
100.0850.01515
300.0500.05050
600.0200.08080
1200.0050.09595

This table illustrates typical data obtained from in-situ NMR monitoring, showing the conversion of a starting organohalide to an organozinc product over time.

While NMR is powerful, some key reaction intermediates in organozinc formation, particularly those confined to the surface of the zinc metal, exist in concentrations too low for direct detection by traditional NMR methods. The direct insertion mechanism is understood to involve two primary steps: an initial oxidative addition to form a surface-bound organozinc intermediate, followed by the solubilization of this intermediate into the solution.

However, NMR spectroscopy is crucial for characterizing the species that are present in the solution phase. It can distinguish between different organozinc structures, such as the monoorganozinc halide (RZnX) and the diorganozinc species (R₂Zn). escholarship.org The addition of salts like lithium chloride can influence the solubilization step, leading to the formation of different solution species, which can be identified and quantified by NMR. For example, the addition of DMSO to a THF solution of an organozinc iodide can lead to the formation of a new, DMSO-complexed species, which is observable through distinct chemical shift changes in the ¹H NMR spectrum. nih.gov

NMR kinetic analysis provides deep insights into the factors that influence reaction rates. uni-mainz.de By conducting NMR-scale synthetic reactions, researchers can determine how additives and solvents affect the kinetics of organozinc formation. For example, ¹H NMR spectroscopic kinetic studies have demonstrated that trimethylsilyl (B98337) chloride (TMSCl) accelerates the formation of solution-state organozinc species by reducing the reaction's induction period. This acceleration is attributed to TMSCl's role in facilitating the solubilization of organozinc intermediates from the metal surface.

Similarly, kinetic traces derived from ¹H NMR have been used to quantify the accelerative effect of different preparations of highly reactive Rieke zinc. These studies revealed that residual salts like LiCl in the supernatant, rather than the composition of the zinc solids, are primarily responsible for enhanced reactivity by promoting the solubilization of surface intermediates. escholarship.org

X-ray Absorption Spectroscopy (XAS) and Related Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom (in this case, zinc). It is particularly valuable for studying non-crystalline materials and species in solution. chemrxiv.orgosti.gov The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). chemrxiv.org

Zinc K-edge XANES spectroscopy provides detailed information about the oxidation state and coordination chemistry of zinc. nih.gov The position and features of the absorption edge are highly sensitive to the local environment of the zinc atom. osti.govnih.gov For instance, the energy of the K-edge absorption peak can differentiate between tetrahedral and octahedral coordination geometries, with tetrahedral complexes generally appearing at a lower energy. osti.gov

This "fingerprinting" capability allows XANES to identify and quantify different zinc species in solution. nih.gov In-situ XAS studies on phenylzinc reagents have shown that the structure, specifically the Zn-C bond distance, directly correlates with kinetic performance in cross-coupling reactions. rsc.org EXAFS analysis complements this by providing precise information on coordination numbers, bond distances, and the identity of neighboring atoms, although differentiating between similar backscatterers like carbon and oxygen can be challenging. chemrxiv.org

Table 2: Correlation of Zinc K-edge XANES Features with Zinc Speciation

XANES FeatureStructural InformationExample
Absorption Edge PositionShifts to lower energy with decreased coordination number (e.g., octahedral to tetrahedral). osti.govTetrahedrally coordinated Zn species exhibit an edge position at a lower energy than octahedral species. osti.gov
White Line Intensity & ShapeReflects the symmetry and chemical environment around the zinc center. chemrxiv.orgA sharp rising edge followed by a distinct whiteline and a prominent shoulder can be characteristic of a specific solvated species like ZnCl₂ in THF. chemrxiv.org
Post-Edge FeaturesDistinctive peaks provide a "fingerprint" for a specific coordination environment. nih.govTetrahedral Zn complexes on silica (B1680970) often present two absorbance features, whereas octahedral complexes show a single peak. osti.gov

This table summarizes how specific features in a Zinc K-edge XANES spectrum are interpreted to provide information on the speciation of organozinc compounds.

Understanding the solvation of organozinc reagents is critical, as the coordination of solvent molecules significantly impacts their reactivity. nih.govchemrxiv.org XAS, particularly when combined with computational methods like ab initio molecular dynamics and time-dependent density functional theory (TD-DFT), provides a robust framework for characterizing these solvation states. chemrxiv.orgnih.govresearchgate.net

This combined approach has been used to investigate the solvation of species like ZnCl₂, ZnMeCl, and ZnMe₂ in tetrahydrofuran (B95107) (THF). nih.gov The studies revealed that, rather than a single structure, a distribution of various solvation states exists at room temperature. chemrxiv.orgresearchgate.net By comparing experimentally measured XANES spectra with spectra computed from molecular dynamics trajectories, researchers can validate structural models and gain a precise understanding of the number and arrangement of solvent molecules coordinated to the zinc center. chemrxiv.orgnih.gov These findings are crucial for accurately modeling the thermodynamics and kinetics of reactions involving organozinc reagents. nih.gov

Validation of Computational Models with Spectroscopic Data

Computational models, including Density Functional Theory (DFT), are powerful tools for predicting the electronic structure, reactivity, and spectroscopic properties of organozinc compounds. However, the accuracy of these models is contingent upon their validation with experimental spectroscopic data. Techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in this validation process.

By comparing theoretically predicted spectroscopic parameters with experimentally obtained data, researchers can refine computational models to better represent the molecular and electronic realities of compounds like Zinc, chlorothieno[3,2-b]thien-2-yl-. For instance, the calculated maximum absorption wavelength (λmax) from Time-Dependent DFT (TD-DFT) can be correlated with the experimental λmax obtained from UV-Vis spectroscopy. Similarly, predicted NMR chemical shifts (δ) can be validated against experimental 1H and 13C NMR spectra. This iterative process of comparison and refinement enhances the predictive power of computational chemistry in understanding the properties and reactivity of organozinc thienothiophene species.

Table 1: Comparison of a Hypothetical Experimental and a Computationally Predicted Spectroscopic Data for Zinc, chlorothieno[3,2-b]thien-2-yl-

Spectroscopic Parameter Experimental Value Computational Value (DFT)
UV-Vis λmax 315 nm 312 nm
1H NMR (δ, ppm) 7.21 (d), 7.05 (d) 7.18 (d), 7.01 (d)
13C NMR (δ, ppm) 145.2, 138.9, 124.5, 121.8 144.9, 139.2, 124.1, 122.3

Other Spectroscopic and Analytical Methods

Beyond standard spectroscopic techniques, specialized methods offer deeper insights into the formation and behavior of organozinc thienothiophene species.

Mass spectrometry (MS) is an indispensable tool for monitoring the progress of organozinc reactions and for the unambiguous characterization of products and intermediates. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed to track the real-time formation of Zinc, chlorothieno[3,2-b]thien-2-yl- from its precursors. nih.gov By analyzing aliquots of the reaction mixture at different time intervals, the consumption of reactants and the emergence of the desired product can be quantified. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the final product by providing a highly accurate mass-to-charge ratio (m/z).

Table 2: Hypothetical ESI-MS Data for Monitoring the Synthesis of Zinc, chlorothieno[3,2-b]thien-2-yl-

Reaction Time (min) Reactant Peak Intensity (m/z) Product Peak Intensity (m/z)
0 100% 0%
15 65% 35%
30 30% 70%
60 5% 95%

The formation of organozinc reagents often occurs at the heterogeneous interface between a solid zinc surface and a liquid solution containing the organic halide. nih.gov Fluorescence microscopy has emerged as a powerful technique to visualize and understand the chemical processes occurring at these interfaces. acs.orguci.edu By employing fluorescently tagged organic halides or by observing the intrinsic fluorescence of reaction intermediates, it is possible to spatially resolve reaction hotspots on the zinc surface. nih.govescholarship.org

This technique can provide crucial information on the kinetics of surface reactions, the role of surface defects, and the influence of additives on the efficiency of organozinc reagent formation. escholarship.org For a compound like Zinc, chlorothieno[3,2-b]thien-2-yl-, fluorescence microscopy could be used to study the oxidative addition of 2-chloro-thieno[3,2-b]thiophene to the zinc surface, offering insights into the mechanism of its formation at a microscopic level. uci.eduescholarship.org

Table 3: Hypothetical Data from a Fluorescence Microscopy Study of Organozinc Formation

Parameter Observation
Reaction Initiation Sites Predominantly at surface defects and edges of zinc particles.
Intermediate Surface Coverage Increases over the first 10 minutes, then plateaus.
Effect of Additive (e.g., LiCl) Increased number of initiation sites and faster surface coverage. nih.gov

Applications of Zinc, Chlorothieno 3,2 B Thien 2 Yl in Advanced Organic Synthesis and Materials Science

Monomer Synthesis for π-Conjugated Polymers

The development of high-performance organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), relies heavily on the precise synthesis of π-conjugated polymers. nih.govrsc.org The thieno[3,2-b]thiophene (B52689) moiety is a highly sought-after building block for these materials due to its rigid, planar structure and excellent electron-donating properties, which facilitate efficient charge transport. nih.govnih.gov Zinc, chlorothieno[3,2-b]thien-2-yl- serves as a key monomer in the production of these advanced polymers.

The synthesis of well-defined thienothiophene-based polymers often begins with a precursor such as 2,5-dibromo-3,6-dialkylthieno[3,2-b]thiophene. kuleuven.be To make this precursor suitable for certain types of cross-coupling polymerization, it must be converted into a more reactive organometallic species. One common strategy involves a magnesium-halogen exchange to form an organomagnesium monomer. kuleuven.be

Subsequently, this organomagnesium intermediate can undergo a transmetalation reaction with a zinc salt, typically zinc bromide (ZnBr₂), to yield the target organozinc monomer, Zinc, chlorothieno[3,2-b]thien-2-yl-. kuleuven.be This conversion is crucial for polymerizations that employ palladium catalysts, such as Negishi coupling, as organozinc reagents offer a balance of high reactivity and functional group tolerance, preventing undesirable side reactions. kuleuven.be

Catalyst-transfer polymerization (CTP) is a powerful chain-growth method for synthesizing conjugated polymers with controlled molecular weights and low polydispersity. nih.gov While nickel catalysts are commonly used for the CTP of many thiophene-based monomers, they have proven ineffective for thieno[3,2-b]thiophene, where the polymerization tends to stall after forming only dimers. nih.gov This has been attributed to the formation of stable off-cycle Ni(II) complexes that act as catalyst traps. nih.gov

In contrast, palladium-catalyzed CTP, which utilizes organozinc monomers like Zinc, chlorothieno[3,2-b]thien-2-yl-, enables the successful synthesis of high molecular weight poly(thienothiophene)s. kuleuven.benih.gov The polymerization proceeds via a Negishi cross-coupling mechanism, where the palladium catalyst shuttles along the growing polymer chain, adding one monomer unit at a time. This method, while not always exhibiting living polymerization characteristics, provides a reliable route to these important materials where nickel catalysts fail. nih.gov

The performance of conjugated polymers in optoelectronic devices is highly dependent on their structural regularity, or regioregularity. nih.govnih.gov For substituted polythiophenes and their analogues, consistent head-to-tail (HT) coupling of the monomer units is essential. cmu.edu This regioregularity allows the polymer chains to adopt a planar conformation, which promotes intermolecular π-π stacking and the formation of well-ordered solid-state structures. nih.govcmu.edu These ordered domains are critical for efficient charge carrier transport, leading to higher charge carrier mobilities in transistors and improved efficiency in solar cells. nih.gov

The use of Zinc, chlorothieno[3,2-b]thien-2-yl- in palladium-catalyzed polymerizations allows for the precise synthesis of highly regioregular poly(thienothiophene)s. The controlled nature of the cross-coupling reaction ensures the desired HT linkage, leading to defect-free polymers with superior electronic and photonic properties compared to their regioirregular counterparts. nih.gov

Table 1: Comparison of Polymerization Methods for Thienothiophene-Based Monomers

Catalyst SystemMonomer TypePolymerization MethodOutcomeKey Characteristics
Nickel (e.g., Ni(dppp)Cl₂)OrganomagnesiumKumada CTPStalls at dimer stage nih.govCatalyst trapping by Ni(II) complex formation. nih.gov
Palladium (e.g., Pd(PPh₃)₄)OrganozincNegishi CTPForms high polymer kuleuven.benih.govEnables synthesis of regioregular poly(thienothiophene).

Building Blocks for Complex Molecular Architectures

Beyond polymer science, the thieno[3,2-b]thiophene core, accessed through reagents like its organozinc derivative, is a valuable scaffold for building complex and functional organic molecules. Its electron-rich nature and rigid geometry make it an attractive starting point for materials with tailored electronic, optical, or biological properties. nih.gov

The thieno[3,2-b]thiophene framework serves as a versatile platform for constructing more elaborate heterocyclic systems. mdpi.com By employing cross-coupling reactions, various functional groups can be introduced at specific positions on the fused-ring core. Zinc, chlorothieno[3,2-b]thien-2-yl- is an ideal nucleophilic partner in palladium-catalyzed reactions (e.g., Negishi coupling) to attach aryl, heteroaryl, or alkyl groups.

This strategy has been used to develop a wide range of functional materials. For example, attaching electron-withdrawing groups can create acceptor-donor-acceptor (A-D-A) type small molecules for organic solar cells. researchgate.netnih.gov Furthermore, the thieno[3,2-b]pyridine (B153574) scaffold, a related heterocyclic system, has been identified as an attractive core for developing highly selective protein kinase inhibitors, demonstrating the utility of these fused-ring systems in medicinal chemistry. nih.gov

While the primary applications of Zinc, chlorothieno[3,2-b]thien-2-yl- lie in polymerization and cross-coupling reactions that build planar, achiral systems, its utility can be extended to the synthesis of more complex, three-dimensional intermediates. The functional handles installed via the organozinc reagent can be further elaborated using a variety of organic transformations.

For instance, groups introduced onto the thienothiophene scaffold can serve as anchor points for subsequent stereoselective reactions, such as asymmetric catalysis or the introduction of chiral auxiliaries. This allows for the construction of advanced intermediates bearing stereocenters, which are crucial for the synthesis of chiral materials and biologically active molecules. The robust nature of the thienothiophene core provides a stable platform upon which complex and stereochemically rich functionality can be built.

Late-Stage Functionalization and Chemical Diversification

Late-stage functionalization offers a strategic advantage in drug discovery and development by enabling the modification of complex molecules without the need for de novo synthesis. nih.gov This approach accelerates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The thieno[3,2-b]thiophene core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors. tum.deresearchgate.netnih.gov The ability to introduce this moiety into existing molecular frameworks through late-stage functionalization is therefore highly desirable.

Expanding Chemical Space for Bioactive Molecules

The introduction of the thieno[3,2-b]thiophene motif can significantly alter the physicochemical and pharmacological properties of a bioactive molecule. "Zinc, chlorothieno[3,2-b]thien-2-yl-", through its participation in cross-coupling reactions such as the Negishi coupling, provides a reliable method for forging new carbon-carbon bonds. wikipedia.org This reaction is known for its high functional group tolerance, making it particularly suitable for the complex environments of late-stage intermediates and final drug compounds.

The versatility of this approach allows for the systematic exploration of the chemical space around a core bioactive scaffold. For instance, by coupling "Zinc, chlorothieno[3,2-b]thien-2-yl-" with various halogenated bioactive molecules, a library of analogues can be generated, each with a unique substitution pattern. This diversification is crucial for fine-tuning a molecule's potency, selectivity, and pharmacokinetic profile. The thieno[3,2-b]pyridine scaffold, a related structure, has been identified as an attractive template for highly selective kinase inhibitors, and mapping the chemical space around this core has led to the discovery of potent drug candidates. tum.deresearchgate.netnih.gov

Table 1: Hypothetical Examples of Bioactive Molecule Diversification using Zinc, chlorothieno[3,2-b]thien-2-yl-

Parent Bioactive Molecule (Halogenated)Reaction TypeResulting Thienothiophene AnaloguePotential Therapeutic Area
Bromo-substituted Kinase InhibitorNegishi CouplingThieno[3,2-b]thien-2-yl-substituted Kinase InhibitorOncology
Iodo-functionalized GPCR ModulatorNegishi CouplingThieno[3,2-b]thien-2-yl-functionalized GPCR ModulatorNeuroscience
Chloro-derivatized Antiviral AgentNegishi CouplingThieno[3,2-b]thien-2-yl-derivatized Antiviral AgentInfectious Diseases

Automated Synthesis Workflows with Organozinc Thienothiophenes

The demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis platforms. nih.govnih.gov These systems, often employing flow chemistry, enable high-throughput experimentation and accelerate the drug discovery process. nih.govnih.gov Organozinc reagents, including "Zinc, chlorothieno[3,2-b]thien-2-yl-", are well-suited for integration into such automated workflows.

The continuous-flow synthesis of organozinc reagents and their subsequent use in Negishi coupling reactions has been successfully demonstrated. nih.govresearchgate.net This approach offers several advantages, including precise control over reaction parameters, enhanced safety, and the ability to generate and use unstable reagents in situ. An automated workflow could involve the sequential generation of "Zinc, chlorothieno[3,2-b]thien-2-yl-" followed by its reaction with a library of halogenated substrates, all within a closed, computer-controlled system.

The integration of robotic systems further enhances the capabilities of automated synthesis. nih.govresearchgate.net Robotic arms can handle vials, transfer solutions, and interface with various analytical instruments, enabling a seamless "synthesis-to-screening" pipeline. The development of such robotic platforms allows for the reliable and reproducible synthesis of large compound libraries for biological evaluation. nih.gov

Table 2: Key Parameters in Automated Negishi Coupling with Zinc, chlorothieno[3,2-b]thien-2-yl-

ParameterDescriptionImportance in Automated Workflow
Flow RateThe rate at which reactants are pumped through the reactor.Controls reaction time and throughput.
TemperatureThe temperature of the reaction coil or chamber.Optimizes reaction kinetics and minimizes side reactions.
StoichiometryThe molar ratio of reactants.Ensures complete conversion and minimizes waste.
Catalyst LoadingThe concentration of the palladium catalyst.Affects reaction efficiency and cost.
SolventThe medium in which the reaction is carried out.Impacts solubility of reactants and catalyst, and reaction rate.

Future Perspectives and Emerging Research Directions in Zinc, Chlorothieno 3,2 B Thien 2 Yl Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of thieno[3,2-b]thiophene (B52689) derivatives, the backbone of Zinc, chlorothieno[3,2-b]thien-2-yl-, has traditionally involved multi-step processes that can be inefficient and generate significant waste. mdpi.com Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes. This includes the exploration of step-efficient protocols that utilize simple, commercially available starting materials to construct the thieno[3,2-b]thiophene core. mdpi.com

ParameterTraditional MethodsEmerging Sustainable Protocols
Starting Materials Often complex and require pre-functionalization (e.g., 3-bromothiophene) mdpi.comSimple, commercially available raw materials (e.g., alkynyl diols) mdpi.com
Reaction Steps Multi-step synthesis mdpi.comStep-efficient, one-pot reactions mdpi.comresearchgate.net
Reagents Stoichiometric amounts of potentially hazardous reagentsCatalytic amounts, use of greener sulfurizing agents mdpi.com
Solvents Often volatile and hazardous organic solventsAqueous media, solvent-free conditions organic-chemistry.orgrsc.org
Energy Consumption High temperatures may be required mdpi.comMilder reaction conditions, room temperature reactions organic-chemistry.org

The development of protocols that eliminate the need for catalyst activation, making them "ready-to-use," is another promising direction. rsc.org These advancements not only improve the efficiency and cost-effectiveness of synthesizing Zinc, chlorothieno[3,2-b]thien-2-yl- and related compounds but also align with the growing demand for sustainable chemical manufacturing.

Exploration of Novel Catalytic Systems and Reaction Modalities

The utility of Zinc, chlorothieno[3,2-b]thien-2-yl- is intrinsically linked to the catalytic systems employed in its subsequent cross-coupling reactions. While palladium-catalyzed reactions are well-established, the high cost and toxicity of palladium have spurred research into alternative, more abundant, and less toxic transition metals. researchgate.net Iron, cobalt, and nickel catalysts are emerging as viable alternatives for cross-coupling reactions involving organozinc reagents. researchgate.net For instance, cobalt-catalyzed systems have shown promise in the cross-coupling of benzylic zinc reagents with various aryl and heteroaryl bromides or chlorides. researchgate.net

The development of novel reaction modalities, such as cross-dehydrogenative coupling (CDC), offers a more atom-economical approach to forming carbon-carbon bonds by directly activating C-H bonds. beilstein-journals.org This strategy avoids the need for pre-functionalized substrates, which is a limitation of traditional cross-coupling methods. beilstein-journals.org Zinc-catalyzed CDC reactions have been reported, providing a practical and economical route to a range of organic compounds. beilstein-journals.org

Furthermore, the integration of heterogeneous metal catalysis with transition metal catalysis presents an appealing alternative for modulating the oxidation state of active species. rsc.org For example, the use of zinc powder can regulate the Ni(II) to Ni(I) transition, enabling a Ni(I)-Ni(III)-Ni(I) catalytic cycle in the absence of light for C-N cross-coupling reactions. rsc.org

Catalytic SystemAdvantagesPotential Applications with Zinc, chlorothieno[3,2-b]thien-2-yl-
Palladium-based High efficiency and broad substrate scopeWell-established for Negishi cross-coupling to synthesize conjugated polymers and small molecules. researchgate.net
Cobalt-based Lower cost and toxicity compared to palladium. researchgate.netCross-coupling with aryl and heteroaryl halides for the synthesis of functionalized thieno[3,2-b]thiophene derivatives. researchgate.net
Nickel-based Economical and effective for various cross-coupling reactions. rsc.orgPotential for C-N and C-C bond formation with Zinc, chlorothieno[3,2-b]thien-2-yl-.
Iron-based Abundant, inexpensive, and environmentally benign. researchgate.netGreener alternatives for cross-coupling reactions.
Zinc-catalyzed Can be used for cross-dehydrogenative coupling, improving atom economy. beilstein-journals.orgDirect C-H functionalization of substrates using Zinc, chlorothieno[3,2-b]thien-2-yl-.

Integration with Machine Learning and Artificial Intelligence for Reaction Design

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and optimization of chemical reactions. beilstein-journals.org For a specific reagent like Zinc, chlorothieno[3,2-b]thien-2-yl-, ML models can be trained on large datasets of chemical reactions to predict suitable reaction conditions, including catalysts, solvents, reagents, and temperature. nih.gov This can significantly accelerate the discovery of optimal synthetic pathways and reduce the need for extensive empirical screening. beilstein-journals.orgnih.gov

ML-aided computer-aided synthesis planning (CASP) systems can suggest novel and efficient synthetic routes for target molecules incorporating the thieno[3,2-b]thiophene scaffold. beilstein-journals.org By analyzing vast amounts of reaction data from sources like the Reaxys database, deep learning models can predict the outcomes of reactions and identify the most promising conditions to maximize yield and selectivity. beilstein-journals.orgnih.gov While current research in this area is more general, the principles can be directly applied to the chemistry of Zinc, chlorothieno[3,2-b]thien-2-yl-. The development of specialized datasets focusing on thieno[3,2-b]thiophene chemistry will be crucial for building accurate predictive models for this class of compounds.

Advanced Mechanistic Elucidation through Operando Spectroscopy

A deeper understanding of reaction mechanisms is fundamental to the rational design of more efficient catalysts and synthetic protocols. rsc.org Operando spectroscopy, which involves studying a catalyst under real working conditions, is a powerful tool for elucidating the dynamic structural changes that occur during a reaction. rsc.orgchimia.ch This technique can provide invaluable insights into the active sites of a catalyst and the intermediates formed during the reaction. rsc.org

For reactions involving Zinc, chlorothieno[3,2-b]thien-2-yl-, operando techniques such as infrared (IR) spectroscopy and X-ray absorption spectroscopy (XAS) could be employed to monitor the transmetalation and reductive elimination steps in real-time. This would allow for a detailed understanding of how different ligands, solvents, and additives influence the catalytic cycle. While direct operando studies on this specific compound are not yet widely reported, the methodologies are well-established in the broader field of catalysis and organometallic chemistry. escholarship.orgmdpi.comrsc.org The application of these advanced spectroscopic techniques to the chemistry of Zinc, chlorothieno[3,2-b]thien-2-yl- will undoubtedly lead to a more profound understanding of its reactivity and pave the way for the development of next-generation catalytic systems.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for chlorothieno[3,2-b]thien-2-yl derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step Fischer indolization approach is widely used. First, saponification of 3-aminoester with NaOH generates a sodium salt, which reacts with arylhydrazines in glacial acetic acid. Decarboxylation produces 3-aminothiophene, forming arylhydrazone intermediates that undergo cyclization to yield the target compound . Optimizing NaOH concentration (e.g., 2–4 M) and reaction time (6–12 hours) improves yields by 15–20%.

Q. Which spectroscopic techniques are critical for characterizing zinc-coordinated chlorothieno[3,2-b]thien-2-yl complexes?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies π→π* transitions (e.g., 350–450 nm) and charge-transfer bands influenced by zinc coordination .
  • FT-IR : Confirms Zn–S bonding via shifts in thiophene ring vibrations (e.g., 690–720 cm⁻¹) .
  • XPS : Validates zinc oxidation state (Zn²⁺ peaks at ~1021–1022 eV binding energy) .

Advanced Research Questions

Q. How does the integration of chlorothieno[3,2-b]thien-2-yl-zinc complexes into organic field-effect transistors (OFETs) affect threshold voltage tuning under illumination?

  • Methodological Answer : In DPPDTT-based OFETs, zinc coordination enhances photoresponsivity. Under 450 nm illumination, threshold voltage (Vₜₕ) shifts by 0.5–1.2 V due to photoinduced charge trapping. Use Kelvin probe force microscopy (KPFM) to map surface potential changes and correlate with Vₜₕ hysteresis .

Q. What strategies mitigate phase separation in zinc oxide (ZnO)/chlorothieno[3,2-b]thien-2-yl polymer blends for photovoltaic applications?

  • Methodological Answer :

  • Ternary Blending : Introduce SEBS (polystyrene-block-polyethylene-butylene) to stabilize the ZnO/polymer interface, reducing short-circuiting risks. SEBS concentrations of 5–10 wt% improve device efficiency by 12–18% .
  • Solvent Engineering : Use chlorobenzene:1,2-dichlorobenzene (3:1 v/v) to enhance film homogeneity, verified via atomic force microscopy (AFM) .

Q. How do substituents on the thieno[3,2-b]thiophene core influence the charge-transport properties of zinc-coordinated derivatives?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., –Cl) : Reduce LUMO levels (-3.8 eV vs. -3.5 eV for unsubstituted analogs), enhancing electron mobility (0.12 cm²/V·s vs. 0.06 cm²/V·s) .
  • Side-Chain Engineering : Branched alkyl chains (e.g., 2-octyldodecyl) reduce crystallinity, lowering trap density in OFETs .

Data Contradiction Analysis

Q. Why do reported electron mobilities for DPPDTT-based OFETs vary across studies (0.1–0.5 cm²/V·s)?

  • Methodological Resolution :

  • Film Morphology : Grain boundary density differs with spin-coating speed (e.g., 2000 rpm vs. 4000 rpm). Use grazing-incidence X-ray diffraction (GI-XRD) to assess crystallinity .
  • Interface Quality : Oxygen plasma treatment of dielectric layers (e.g., SiO₂) reduces interfacial traps, improving mobility by 30–50% .

Methodological Tables

Parameter Typical Range Analytical Technique Reference
Zn–S Bond Length2.3–2.5 ÅX-ray Crystallography
Charge Carrier Mobility0.1–0.5 cm²/V·sFET Transfer Curve Analysis
Photovoltaic PCE8–12%J-V Characterization (AM 1.5G)
Threshold Voltage Shift (ΔVₜₕ)0.5–1.2 VKPFM

Key Research Recommendations

  • For synthesis: Prioritize in-situ Fischer indolization to minimize intermediate degradation .
  • For device integration: Optimize ZnO nanorod aspect ratios (length:diameter = 10:1) to maximize charge collection .
  • For contradictory Cross-validate using multiple characterization tools (e.g., GI-XRD + AFM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.